molecular formula C9H10BrNO B15157768 2-(4-Bromo-3-methylphenyl)acetamide

2-(4-Bromo-3-methylphenyl)acetamide

Cat. No.: B15157768
M. Wt: 228.09 g/mol
InChI Key: XKMPPYPBRHJXQJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)acetamide is a brominated aromatic acetamide derivative characterized by a methyl group at the 3-position and a bromine atom at the 4-position of the phenyl ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of anti-inflammatory, antimicrobial, and antiviral agents. Its structural features, including the electron-withdrawing bromine atom and the methyl substituent, influence its electronic properties, solubility, and biological activity.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)acetamide

InChI

InChI=1S/C9H10BrNO/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H2,11,12)

InChI Key

XKMPPYPBRHJXQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)acetamide typically involves the reaction of 4-bromo-3-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile. The general reaction scheme is as follows:

4-Bromo-3-methylaniline+Acetic anhydrideThis compound+Acetic acid\text{4-Bromo-3-methylaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 4-Bromo-3-methylaniline+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of various substituted phenylacetamides.

    Oxidation: Formation of 4-bromo-3-methylbenzoic acid.

    Reduction: Formation of 2-(4-bromo-3-methylphenyl)ethylamine.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and protein binding.

    Industrial Applications: It serves as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)acetamide depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atom and the amide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Molecular Geometry

Target Compound : 2-(4-Bromo-3-methylphenyl)acetamide
  • Substituents : Bromine (4-position), methyl (3-position).
  • Key Interactions : The bromine atom enhances electrophilic substitution resistance, while the methyl group contributes to hydrophobic interactions .
Analogues :

N-(4-Bromo-3-methylphenyl)-2-(2-pyridinylthio)acetamide (CAS 437644-53-6) Substituents: Pyridinylthio group (-S-C5H4N) at the acetamide side chain. Molecular Formula: C14H13BrN2OS; Molar Mass: 337.23 g/mol.

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (CAS 41513-05-7)

  • Substituents : Trifluoromethyl (-CF3) at the 3-position.
  • Key Differences : The -CF3 group is strongly electron-withdrawing, increasing metabolic stability and altering lipophilicity compared to the methyl group in the target compound .

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

  • Substituents : 3,4-Difluorophenyl group.
  • Molecular Geometry : Dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings is 66.4°, leading to a twisted conformation that affects crystal packing and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Insights
This compound 228.08 ~2.5 Moderate solubility in DMSO, ethanol.
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide 296.07 ~3.2 Increased lipophilicity due to -CF3.
2-(3-Bromo-4-fluorophenyl)acetamide (CAS 874285-04-8) 232.05 ~2.8 Polar fluorophenyl group enhances aqueous solubility.

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